molecular formula C20H17NO4S B2544060 N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide CAS No. 670272-68-1

N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide

Cat. No.: B2544060
CAS No.: 670272-68-1
M. Wt: 367.42
InChI Key: LWHOKUQNQMOPFR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide: is a sulfonamide derivative known for its diverse applications in medicinal and organic chemistry. Sulfonamides are a class of compounds that have been widely studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 4-phenoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods: Industrial production methods for sulfonamides often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: The compound has shown potential as an antimicrobial agent, with activity against various bacterial strains. It is also being investigated for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are also utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This prevents the enzyme from catalyzing its substrate, leading to a decrease in the production of essential biomolecules. The compound targets specific molecular pathways, such as those involved in bacterial cell wall synthesis or cancer cell proliferation .

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness: N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenoxy group enhances its lipophilicity, allowing for better cell membrane penetration and increased bioavailability. Additionally, the acetyl group contributes to its reactivity in various chemical reactions .

Properties

IUPAC Name

N-(3-acetylphenyl)-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-15(22)16-6-5-7-17(14-16)21-26(23,24)20-12-10-19(11-13-20)25-18-8-3-2-4-9-18/h2-14,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHOKUQNQMOPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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